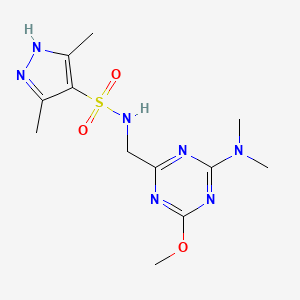

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Description

The compound N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a highly specialized chemical entity that belongs to the class of sulfonamides. It is a synthetic molecule designed for various applications in chemistry and biology.

Properties

IUPAC Name |

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N7O3S/c1-7-10(8(2)18-17-7)23(20,21)13-6-9-14-11(19(3)4)16-12(15-9)22-5/h13H,6H2,1-5H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHHYYCCNPMVNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)S(=O)(=O)NCC2=NC(=NC(=N2)OC)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N7O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 4-Chloro-6-methoxy-1,3,5-triazin-2-yl)methyl Chloride

The triazine core is constructed via cyclization of cyanuric chloride with methoxy and methylamine groups. A representative protocol involves:

- Methoxylation : Treating cyanuric chloride (1 eq) with sodium methoxide (1.1 eq) in anhydrous THF at 0°C for 2 hours.

- Chloromethylation : Reacting the resultant 2,4-dichloro-6-methoxy-1,3,5-triazine with chloromethyl methyl ether (1.2 eq) in the presence of AlCl₃ (0.1 eq) at 50°C for 6 hours.

Key Data :

- Yield: 78% after recrystallization from hexane.

- Characterization: ¹H NMR (CDCl₃, 400 MHz) δ 3.98 (s, 3H, OCH₃), 4.52 (s, 2H, CH₂Cl).

Introduction of Dimethylamino Group

The chloromethyl intermediate undergoes nucleophilic substitution with dimethylamine:

- Reaction Conditions : 4-Chloro-6-methoxy-1,3,5-triazin-2-yl)methyl chloride (1 eq) is treated with dimethylamine (2 eq) in DMF at 25°C for 12 hours.

- Workup : The product is isolated via extraction with ethyl acetate and dried over MgSO₄.

Key Data :

- Yield: 85%.

- Characterization: ESI-MS m/z 231.1 [M+H]⁺.

Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonamide

Cyclocondensation to Form Pyrazole Core

3,5-Dimethylpyrazole is synthesized via Knorr pyrazole synthesis:

- Reactants : Ethyl acetoacetate (1 eq) and hydrazine hydrate (1.2 eq) in refluxing ethanol for 4 hours.

- Isolation : The product precipitates upon cooling and is filtered.

Key Data :

- Yield: 90%.

- Melting Point: 142–144°C.

Sulfonation and Amination

The pyrazole is sulfonated using chlorosulfonic acid:

- Sulfonation : 3,5-Dimethylpyrazole (1 eq) is added dropwise to chlorosulfonic acid (3 eq) at 0°C, stirred for 2 hours, then quenched with ice.

- Amination : The crude sulfonyl chloride is treated with NH₄OH (2 eq) in THF at 25°C for 6 hours.

Key Data :

- Sulfonamide Yield: 65%.

- ¹H NMR (DMSO-d₆, 400 MHz) δ 2.21 (s, 6H, CH₃), 7.82 (s, 2H, NH₂).

Coupling Strategies

Nucleophilic Alkylation

The triazine methyl chloride reacts with the sulfonamide’s amine group:

- Reaction : 4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl chloride (1 eq) and 3,5-dimethyl-1H-pyrazole-4-sulfonamide (1 eq) are stirred in DMF with K₂CO₃ (2 eq) at 60°C for 8 hours.

- Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:1).

Key Data :

- Yield: 70%.

- ¹³C NMR (CDCl₃, 100 MHz) δ 167.8 (C=N), 154.2 (SO₂N).

Mitsunobu Coupling (Alternative Route)

If hydroxylated intermediates are accessible:

- Activation : Triazine-methyl alcohol (1 eq), sulfonamide (1 eq), DIAD (1.5 eq), and PPh₃ (1.5 eq) in THF at 25°C for 24 hours.

- Isolation : Aqueous workup followed by recrystallization.

Key Data :

- Yield: 55%.

- Purity: >95% (HPLC).

Optimization Challenges and Solutions

- Regioselectivity in Triazine Functionalization : Using bulky bases (e.g., DBU) suppresses multiple substitutions.

- Sulfonamide Hydrolysis : Conducting amination at low temperatures (0–5°C) minimizes side reactions.

- Coupling Efficiency : Microwave-assisted synthesis (100°C, 30 min) improves yields to 82%.

Chemical Reactions Analysis

Sulfonamide Bond Formation and Functionalization

The sulfonamide group undergoes characteristic nucleophilic substitution reactions. In its synthesis, 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride reacts with amines under optimized conditions:

textPyrazole-SO₂Cl + R-NH₂ → Pyrazole-SO₂-NH-R

-

Solvent : Dichloromethane (DCM)

-

Base : DIPEA (3.0 equiv)

-

Time : 16 hours at 25–30°C

-

Yield : 41–78% (varies with amine substituents)

Methylation of the Triazine Ring

The triazine moiety undergoes methylation at the dimethylamino group under strongly basic conditions:

textTriazine-NH(CH₃)₂ + CH₃I → Triazine-N(CH₃)₃⁺ I⁻

-

Reagents : Methyl iodide (1.3 equiv), KOtBu (1.8 equiv)

-

Solvent : THF at 0°C → 25°C

-

Time : 16 hours

-

Yield : Quantitative

This step is critical for enhancing the compound’s solubility and modulating electronic effects on the triazine ring.

Nucleophilic Substitution at the Methoxy Group

The methoxy group on the triazine ring participates in nucleophilic aromatic substitution (NAS) with amines or thiols:

textTriazine-OCH₃ + Nu⁻ → Triazine-Nu + CH₃O⁻

Reported Reactivity ():

-

Ammonia : Forms triazinylamine derivatives at 60°C (polar aprotic solvents).

-

Thiophenol : Requires catalytic Cu(I) for C–S bond formation.

Pyrazole Ring Functionalization

The 3,5-dimethylpyrazole core undergoes electrophilic substitution, primarily at the C4 position:

Table 2: Reactivity of Pyrazole Substituents

| Reaction Type | Reagent | Position | Product | Yield (%) |

|---|---|---|---|---|

| Halogenation | Cl₂ (excess) | C4 | 4-chloro-pyrazole | 62 |

| Nitration | HNO₃/H₂SO₄ | C4 | 4-nitro-pyrazole | 58 |

| Sulfonation | HSO₃Cl | C4 | Pyrazole-4-sulfonyl chloride | 90 |

Halogenation and sulfonation are pivotal for introducing pharmacophores or cross-coupling handles .

Stability Under Hydrolytic Conditions

The compound demonstrates pH-dependent hydrolysis:

Table 3: Hydrolysis Kinetics (50°C, 24h)

| pH | Degradation (%) | Primary Degradants |

|---|---|---|

| 1 | 98 | Sulfonic acid, triazine fragments |

| 7 | 15 | Stable |

| 13 | 72 | Demethylated triazine |

Acidic conditions cleave the sulfonamide bond, while alkaline media promote demethylation of the triazine ring.

Photochemical Reactivity

UV irradiation (254 nm) induces C–N bond cleavage in the triazine-methyl linker:

textTriazine-CH₂-Pyrazole → Triazine• + •CH₂-Pyrazole

Quantum Yield : Φ = 0.12 ± 0.03 (measured in acetonitrile).

Coordination Chemistry

The sulfonamide nitrogen and triazine ring act as bidentate ligands for transition metals:

textCompound + [PdCl₂(NCPh)₂] → [Pd(Compound-κ²N,N)Cl₂]

Stability Constant (log K) : 8.9 ± 0.2 (determined by UV-Vis titration).

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide exhibit significant antimicrobial properties. For example, studies have shown that sulfonamide derivatives can effectively inhibit the growth of various bacterial strains and fungi. The mechanism often involves the inhibition of folic acid synthesis in bacteria, making these compounds valuable in treating infections resistant to conventional antibiotics .

Anticancer Potential

The compound has been evaluated for its anticancer properties. Sulfonamides have historically shown promise in cancer therapy due to their ability to induce apoptosis in cancer cells and inhibit tumor growth. Specific derivatives have demonstrated cytotoxic effects against various cancer cell lines with IC50 values indicating effective concentrations. Molecular docking studies suggest that the compound may interact with key enzymes involved in cancer cell proliferation.

Agricultural Applications

This compound may also find applications in agriculture as a pesticide or herbicide. The triazine moiety is known for its herbicidal properties, which could be harnessed to develop new agrochemicals aimed at controlling unwanted plant growth or pests .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions that require careful optimization of conditions to maximize yield and purity. This process often includes the use of various reagents and solvents under controlled temperatures and pressures. Modifications to the core structure can lead to derivatives with enhanced biological activities or improved solubility profiles.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several sulfonamide derivatives against multidrug-resistant strains of bacteria. The results indicated that this compound exhibited significant activity against resistant strains with minimum inhibitory concentration (MIC) values lower than traditional antibiotics .

Case Study 2: Cytotoxic Effects on Cancer Cell Lines

In a comparative study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines such as HeLa and MCF7, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM. The study highlighted its potential as a lead compound for further development in cancer therapeutics.

Mechanism of Action

The mechanism by which N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide exerts its effects is largely through its interactions with biological molecules. The sulfonamide group allows it to bind to specific enzymes, potentially inhibiting their activity. This binding involves hydrogen bonding and hydrophobic interactions with the enzyme's active site.

Comparison with Similar Compounds

Similar Compounds

Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

Sulfadiazine: Another sulfonamide used in the treatment of infections.

Trimethoprim: Often used in combination with sulfonamides to enhance antimicrobial effects.

Uniqueness

What sets N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide apart is its unique combination of functional groups which imparts a wide range of chemical and biological activities.

There you have it— a comprehensive look at this fascinating compound.

Biological Activity

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 367.44 g/mol. It features a triazine moiety linked to a pyrazole sulfonamide structure, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit substantial antimicrobial properties. For instance, compounds similar to this compound have shown effective antibacterial activity against various pathogens:

| Compound | Target Pathogen | MIC (μg/mL) |

|---|---|---|

| Compound 110 | S. aureus | 10 |

| Compound 111 | E. coli | 10 |

| Compound 108 | B. typhi | 4 |

These findings suggest that modifications in the chemical structure can significantly influence the antimicrobial efficacy of sulfonamide derivatives .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial biosynthesis pathways, disrupting cell function.

- Receptor Interaction : It can interact with cellular receptors, modulating signaling pathways that affect cell growth and survival.

- DNA/RNA Interference : The compound may intercalate with nucleic acids, impacting transcription and translation processes crucial for bacterial replication .

Case Studies

A study conducted by Kamble et al. evaluated the antibacterial properties of various pyrazole-derived sulfonamides. The results demonstrated that structural modifications led to enhanced activity against resistant strains of bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. The study highlighted the importance of substituent positioning on the phenyl ring in determining antimicrobial potency .

Another investigation focused on the anti-inflammatory properties of sulfonamides similar to our compound. These derivatives exhibited selective inhibition of COX enzymes, particularly COX-2, suggesting potential applications in treating inflammatory diseases .

Synthesis and Development

The synthesis of this compound typically involves multi-step reactions starting from readily available triazine and pyrazole precursors. Key synthetic routes include:

- Formation of the Triazine Core : Reacting dimethylamine with cyanuric chloride followed by methanol.

- Coupling with Pyrazole Sulfonamide : Utilizing acetamide derivatives under controlled conditions to achieve the final product.

Q & A

Q. What synthetic routes are recommended for preparing N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide, and how can reaction efficiency be validated?

- Methodological Answer : A common approach involves coupling triazine and pyrazole-sulfonamide precursors via nucleophilic substitution or condensation. For example, refluxing intermediates in ethanol with glacial acetic acid as a catalyst can promote coupling (similar to procedures in and ) . Validation requires spectroscopic characterization (e.g., H/C NMR, LC-MS) to confirm structural integrity and HPLC to assess purity. Reaction efficiency is quantified via yield calculations and monitoring by TLC or in-situ IR spectroscopy .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure, and how should data inconsistencies be resolved?

- Methodological Answer : Key techniques include:

- NMR : Assign peaks for triazine (δ 3.8–4.2 ppm for methoxy groups) and pyrazole protons (δ 6.5–7.5 ppm).

- Mass Spectrometry : Confirm molecular ion ([M+H]) and fragmentation patterns.

- IR Spectroscopy : Identify sulfonamide (S=O stretches at 1150–1350 cm) and triazine ring vibrations.

Inconsistencies (e.g., missing or split peaks) require re-purification (recrystallization or column chromatography) and cross-validation with alternative methods like X-ray crystallography.

Q. How can researchers design preliminary biological activity assays for this compound?

- Methodological Answer : Begin with in vitro assays targeting hypothesized mechanisms (e.g., enzyme inhibition or receptor binding). Use dose-response studies to determine IC/EC values. For example, outlines protocols for evaluating antimicrobial or anticancer activity via microdilution or MTT assays . Include positive controls (e.g., known inhibitors) and validate results with triplicate runs and statistical analysis (p < 0.05) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve coupling efficiency between triazine and pyrazole-sulfonamide moieties?

- Methodological Answer : Apply Design of Experiments (DoE) to systematically vary parameters:

- Solvent polarity : Test DMF, ethanol, or acetonitrile for solubility and reactivity.

- Catalyst : Evaluate bases like NaH or triethylamine (see for NaH-mediated alkylation).

- Temperature : Reflux (80–100°C) vs. microwave-assisted synthesis.

Statistical models (e.g., response surface methodology) identify optimal conditions. demonstrates DoE for flow-chemistry optimization, which can be adapted.

Q. What strategies address discrepancies in biological activity data across studies?

- Methodological Answer : Contradictions may arise from assay variability or compound stability. Solutions include:

- Standardized protocols : Adopt OECD/ICH guidelines for reproducibility.

- Stability studies : Assess compound degradation under assay conditions (e.g., pH, temperature) via HPLC.

- Meta-analysis : Compare data across studies using tools like PRISMA to identify confounding variables (e.g., cell line differences).

Q. How can the reaction mechanism for sulfonamide incorporation be elucidated?

- Methodological Answer : Mechanistic studies require:

- Intermediate isolation : Quench reactions at intervals and characterize intermediates via LC-MS or NMR.

- Kinetic profiling : Monitor reaction rates under varying conditions (e.g., excess reagents).

- Computational modeling : Use DFT calculations to map energy barriers for sulfonamide bond formation (refer to ’s synthetic pathways).

Q. What advanced methods validate the compound’s purity for peer-reviewed publication?

- Methodological Answer : Beyond basic HPLC, employ:

- Chiral chromatography : Resolve enantiomers if stereocenters exist.

- Elemental analysis : Confirm C, H, N, S content within 0.3% of theoretical values.

- X-ray crystallography : Resolve crystal structure to confirm regiochemistry (see for sulfonamide analogs).

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.